(S)-Norduloxetine chemical structure and properties
(S)-Norduloxetine chemical structure and properties
An In-Depth Technical Guide to (S)-Norduloxetine: Structure, Properties, and Analysis
Introduction
(S)-Norduloxetine, also known as N-desmethyl duloxetine, is the primary N-demethylated metabolite of (S)-Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2][3] Understanding the chemical structure, physicochemical properties, and metabolic fate of (S)-Norduloxetine is critical for a comprehensive grasp of the parent drug's pharmacology and for the development of robust analytical methods in drug metabolism and pharmacokinetic (DMPK) studies. This guide provides a detailed technical overview of (S)-Norduloxetine, intended for researchers, chemists, and drug development professionals.
Chemical Identity and Stereochemistry
(S)-Norduloxetine is structurally characterized by a naphthyloxy ring linked via an ether bridge to a thiophene-bearing propyl-amine backbone. The stereochemistry at the chiral center (C3) is of paramount importance. The designation "(S)" refers to the specific spatial arrangement of the substituents at this center, which is retained from its parent compound, (S)-Duloxetine. While the parent drug's efficacy is critically dependent on this (S)-configuration, its major metabolites are not considered to be significant contributors to its overall pharmacological activity.[4][5]
| Identifier | Data |
| IUPAC Name | (3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine[6] |
| Synonyms | N-Desmethylduloxetine, (S)-(+)-3-(1-Naphthoxy)-3-(2-thienyl)-1-propylamine[7] |
| CAS Number | 178273-35-3[6] |
| Molecular Formula | C₁₇H₁₇NOS[6] |
| Molecular Weight | 283.39 g/mol [6] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OC3=CC=CS3[6] |
Physicochemical Properties
The physicochemical characteristics of a drug metabolite are crucial for determining its absorption, distribution, and excretion profiles. While extensive experimental data for (S)-Norduloxetine is not widely published, its properties can be reliably inferred from its structure and data available for the parent compound, duloxetine. The primary amine of (S)-Norduloxetine is expected to have a pKa very similar to the secondary amine of duloxetine, making it predominantly ionized at physiological pH.
| Property | Value / Description | Source |
| Physical Form | Expected to be a solid at room temperature. | [8] (by analogy) |
| pKa | ~9.34 (Estimated based on Duloxetine HCl) | [9] |
| LogP (XLogP3) | 3.8 (Computed) | [6] |
| LogD at pH 7.4 | ~1.54 (Estimated based on Duloxetine) | [9] |
| Aqueous Solubility | pH-dependent. Estimated to be sparingly soluble in water at neutral pH. Solubility increases significantly at acidic pH. (Duloxetine HCl is 2.74 g/L at pH 7 and 21.6 g/L at pH 4). | [9] |
| Organic Solubility | Expected to be freely soluble in methanol and other polar organic solvents. | [10][11] (by analogy) |
| Hydrogen Bond Donors | 2 (amine) | [6] |
| Hydrogen Bond Acceptors | 3 (amine, ether oxygen, thiophene sulfur) | [6] |
| Rotatable Bonds | 5 | [6] |
Synthesis and Purification
The most direct synthesis of (S)-Norduloxetine involves the demethylation of an advanced intermediate used in the synthesis of (S)-Duloxetine itself. This approach leverages established stereoselective methods to ensure the correct (S)-configuration.
Workflow for Synthesis of (S)-Norduloxetine
Caption: Synthetic pathway for (S)-Norduloxetine via demethylation.
Experimental Protocol: Demethylation
Causality: This protocol utilizes a well-established two-step demethylation procedure for tertiary amines.[12][13] Phenyl chloroformate reacts with the tertiary amine to form a carbamate intermediate, effectively removing one methyl group. The subsequent hydrolysis under strong alkaline conditions cleaves the carbamate to yield the primary amine, (S)-Norduloxetine. Dimethyl sulfoxide (DMSO) is an effective solvent for the hydrolysis step.
-
Carbamate Formation: In a dry reaction vessel under an inert atmosphere (e.g., Argon), dissolve (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine (1.0 eq) in a suitable anhydrous solvent like toluene.
-
Add a non-nucleophilic base such as diisopropylethylamine (1.5 eq).
-
Cool the mixture in an ice bath (0 °C). Add phenyl chloroformate (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Hydrolysis: To the reaction mixture containing the in situ formed carbamate, add potassium hydroxide (or sodium hydroxide, ~5.0 eq) and dimethyl sulfoxide (DMSO).
-
Heat the mixture to approximately 80-100 °C and stir for 4-8 hours until the carbamate is fully hydrolyzed.
-
Workup and Purification: Cool the reaction mixture to room temperature. Carefully quench with water and extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (S)-Norduloxetine.
Metabolism and Pharmacological Activity
Metabolic Pathway
(S)-Norduloxetine is one of several primary metabolites of Duloxetine. The parent drug undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2D6 for oxidation, and likely CYP2C11 for N-demethylation.[1][2][14] The resulting hydroxylated and N-demethylated metabolites are subsequently conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[15][16]
Caption: Simplified metabolic pathways of (S)-Duloxetine.
Pharmacological Activity
While (S)-Duloxetine is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), its major circulating metabolites, including the hydroxylated and subsequently conjugated forms, are considered pharmacologically inactive.[4][5] Although (S)-Norduloxetine retains the core pharmacophore, it does not appear to contribute significantly to the overall clinical activity of the parent drug. For context, the binding affinities of the parent compound are provided below.
| Target Transporter | (S)-Duloxetine Kᵢ (nM) | Reference |
| Serotonin Transporter (SERT) | 0.8 - 8.5 | [17][18] |
| Norepinephrine Transporter (NET) | 7.5 - 45 | [17][18] |
Analytical Characterization
Robust analytical methods are essential for quantifying (S)-Norduloxetine in biological matrices or as a reference standard. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.
Analytical Workflow
Caption: General workflow for the analysis of (S)-Norduloxetine.
Protocol 1: Reversed-Phase HPLC-UV Method
Causality: This method is designed for routine analysis and purity assessment where high sensitivity is not required. A C18 column provides excellent retention and separation for the relatively nonpolar analyte. An acidic phosphate buffer is used to ensure the amine is protonated, leading to sharp, symmetrical peaks. Acetonitrile serves as the organic modifier to elute the compound.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen phosphate buffer (pH adjusted to 5.4 with phosphoric acid) and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 229 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or methanol, filter through a 0.45 µm filter, and inject.
-
Expected Outcome: A sharp, well-resolved peak for (S)-Norduloxetine. The retention time will be slightly shorter than that of (S)-Duloxetine due to its slightly increased polarity (loss of a methyl group).
Protocol 2: LC-MS/MS Method for Bioanalysis
Causality: This method provides the high sensitivity and selectivity required for quantifying low concentrations of the metabolite in complex biological matrices like plasma. Sample extraction (e.g., liquid-liquid or solid-phase extraction) is necessary to remove interfering matrix components. Electrospray ionization in positive mode (ESI+) is used because the primary amine is easily protonated. Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor-to-product ion transition.
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an ESI source.
-
Column: C18, 50-100 mm x 2.1 mm, <3 µm particle size.
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Ionization: ESI, Positive Mode.
-
MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ (m/z 284.1) to a characteristic product ion. By analogy to duloxetine (m/z 298.3 → 154.1), a likely fragment would result from the cleavage of the amine chain.[19][20]
-
Sample Preparation: Extract (S)-Norduloxetine from plasma using liquid-liquid extraction (e.g., with methyl-tert-butyl ether) or solid-phase extraction (SPE). Evaporate the solvent and reconstitute in the mobile phase.
Expected Spectral Features
-
¹H NMR: The spectrum will be very similar to that of (S)-Duloxetine, featuring characteristic signals for the aromatic protons of the naphthalene and thiophene rings. The most significant difference will be the absence of the N-methyl singlet signal (which appears around 2.5 ppm in duloxetine). The protons on the carbon adjacent to the primary amine (-CH₂-NH₂) will appear as a multiplet.
-
Mass Spectrometry: In ESI+, the protonated molecule [M+H]⁺ will be observed at m/z 284.1. The fragmentation pattern (MS/MS) will be dominated by cleavage of the propyl-amine chain.
Conclusion
(S)-Norduloxetine is a key primary metabolite in the biotransformation of the SNRI antidepressant (S)-Duloxetine. While it is not considered pharmacologically active, a thorough understanding of its chemical properties, synthesis, and analytical behavior is indispensable for comprehensive drug development and metabolism research. The protocols and data presented in this guide offer a robust technical foundation for scientists working with this important compound.
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